molecular formula C13H12O2 B154267 Benzene, 1-methoxy-4-phenoxy- CAS No. 1655-69-2

Benzene, 1-methoxy-4-phenoxy-

Cat. No.: B154267
CAS No.: 1655-69-2
M. Wt: 200.23 g/mol
InChI Key: ZRJGNCLNUWKEFU-UHFFFAOYSA-N
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Description

Significance of Diaryl Ethers in Advanced Organic Synthesis

Diaryl ethers are a crucial class of organic compounds with widespread significance in both life sciences and the polymer industry. thieme-connect.comnih.gov Their structural motif is present in numerous naturally occurring and synthetic compounds with important biological activities, including antibiotics like vancomycin, and compounds with anticancer, anti-inflammatory, antifungal, and herbicidal properties. nih.govbeilstein-journals.orgrsc.org The diaryl ether linkage, consisting of an oxygen atom connecting two aromatic rings, imparts desirable properties such as hydrophobicity, lipid solubility, cell membrane penetration, and metabolic stability. researchgate.netnih.gov

The synthesis of diaryl ethers is a key focus in organic chemistry, with several established methods. The most prominent among these are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. thieme-connect.comorganic-chemistry.orgresearchgate.net The Ullmann reaction, first reported in 1903, traditionally involves the coupling of an aryl halide with a phenol (B47542) in the presence of copper. beilstein-journals.orgwikipedia.org While effective, classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern advancements have led to milder reaction conditions through the use of various ligands and copper sources. tandfonline.comorganic-chemistry.orgacs.org

The Buchwald-Hartwig reaction offers a palladium-catalyzed alternative for the formation of carbon-nitrogen and carbon-oxygen bonds, including the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This method has expanded the scope of diaryl ether synthesis, often providing higher yields and tolerating a wider range of functional groups compared to traditional methods. wikipedia.orgrsc.org Other synthetic routes to diaryl ethers include nucleophilic aromatic substitution, coupling of phenols with arylboronic acids (Chan-Lam coupling), and oxidative coupling reactions. thieme-connect.comresearchgate.netorganic-chemistry.org

Research Context and Scope for Benzene (B151609), 1-methoxy-4-phenoxy-

Benzene, 1-methoxy-4-phenoxy- serves as a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai Its structure, containing both a methoxy (B1213986) and a phenoxy group, allows for a variety of chemical transformations. The methoxy group is a common feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic parameters. nih.govyoutube.com The phenoxy group is also a significant substituent in organic chemistry, contributing to the stability and reactivity of the molecule. ontosight.aichemicalbull.com

Research involving Benzene, 1-methoxy-4-phenoxy- often focuses on its utility in the development of new materials with specific optical, electrical, or thermal properties. ontosight.ai Furthermore, its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties, are areas of ongoing investigation. ontosight.ai The synthesis of this compound itself is a subject of study, with researchers exploring efficient catalytic systems. For instance, the Ullmann coupling of 4-bromoanisole (B123540) and 4-methoxyphenol (B1676288) has been used as a model system to screen for effective ligands in the synthesis of electron-rich diaryl ethers. beilstein-journals.orgnih.gov The compound has also been synthesized using copper nanoparticles as a catalyst. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-phenoxybenzene
Source PubChem
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InChI

InChI=1S/C13H12O2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJGNCLNUWKEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061852
Record name Benzene, 1-methoxy-4-phenoxy-
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Molecular Weight

200.23 g/mol
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CAS No.

1655-69-2
Record name 1-Methoxy-4-phenoxybenzene
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Record name Benzene, 1-methoxy-4-phenoxy-
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Record name p-Methoxydiphenyl ether
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Record name Benzene, 1-methoxy-4-phenoxy-
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Record name Benzene, 1-methoxy-4-phenoxy-
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Record name 1-Methoxy-4-phenoxybenzene
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Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis.rsc.orgrsc.orgrsc.orgcdnsciencepub.comresearchgate.net

NMR spectroscopy is a cornerstone in the definitive structural identification of "Benzene, 1-methoxy-4-phenoxy-." By analyzing the chemical shifts, splitting patterns, and integration of proton and carbon signals, a complete map of the molecule's connectivity can be assembled.

Proton (1H) NMR Spectroscopy for Aromatic and Aliphatic Protons.rsc.orgrsc.orgcdnsciencepub.comresearchgate.net

The 1H NMR spectrum of "Benzene, 1-methoxy-4-phenoxy-" reveals distinct signals for its aromatic and aliphatic protons. The methoxy (B1213986) group protons appear as a sharp singlet, a characteristic feature of protons without adjacent proton neighbors. This signal is typically found in the upfield region of the spectrum.

The aromatic region of the spectrum is more complex, showing a series of multiplets. These arise from the protons on the two benzene (B151609) rings. The protons on the methoxy-substituted ring and the phenoxy-substituted ring experience different electronic environments, leading to distinct chemical shifts. The coupling between adjacent aromatic protons results in the observed multiplet patterns.

Several studies have reported the 1H NMR data for this compound in deuterated chloroform (B151607) (CDCl3). The methoxy protons consistently appear as a singlet around 3.78-3.83 ppm. rsc.orgcdnsciencepub.comresearchgate.net The aromatic protons exhibit a series of multiplets in the range of 6.86-7.34 ppm. rsc.orgrsc.orgcdnsciencepub.comresearchgate.net For instance, one study reports a multiplet between 7.32-7.28 ppm integrating to 2 protons, and another multiplet between 7.07-6.88 ppm for the remaining 7 aromatic protons. rsc.org Another detailed analysis shows multiplets at 7.25-7.32 ppm (2H), 7.01-7.06 ppm (1H), 6.93-7.01 ppm (4H), and 6.86-6.90 ppm (2H). rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationReference Solvent
-OCH33.78 - 3.83s (singlet)3HCDCl3
Aromatic Protons6.86 - 7.34m (multiplet)9HCDCl3

Carbon (13C) NMR Spectroscopy for Carbon Framework Analysis.rsc.orgresearchgate.net

The 13C NMR spectrum provides crucial information about the carbon skeleton of "Benzene, 1-methoxy-4-phenoxy-." Each unique carbon atom in the molecule gives rise to a distinct signal.

The methoxy carbon appears as a single peak in the aliphatic region of the spectrum. The aromatic carbons, due to the varied electronic environments created by the ether linkages and the substitution pattern, resonate at different chemical shifts in the downfield region.

In CDCl3, the methoxy carbon signal is observed at approximately 55.7-55.8 ppm. rsc.orgresearchgate.net The aromatic carbons show a series of signals in the range of 114.9 to 158.8 ppm. rsc.orgresearchgate.net The carbon atoms directly bonded to the oxygen atoms (C-O) are the most deshielded and appear at the lowest field. Specifically, the signals have been assigned as follows: 158.8, 156.1, 150.2, 129.7, 122.6, 121.0, 117.7, and 115.0 ppm. researchgate.net Another study reports similar values of 158.6, 155.9, 150.2, 129.7, 122.5, 120.9, 117.7, and 114.9 ppm. rsc.org

Carbon AssignmentChemical Shift (δ, ppm)Reference Solvent
-OCH355.7 - 55.8CDCl3
Aromatic Carbons114.9 - 158.8CDCl3

Advanced NMR Techniques (e.g., 17O NMR, 15N NMR if applicable).ipb.pt

While 1H and 13C NMR are the most common techniques for the structural elucidation of "Benzene, 1-methoxy-4-phenoxy-," other NMR-active nuclei could theoretically provide further structural insights. Given the presence of two oxygen atoms, 17O NMR spectroscopy could be employed. However, the low natural abundance and quadrupolar nature of the 17O nucleus make this technique challenging and less frequently used in routine analysis. There are no nitrogen atoms in the structure, so 15N NMR is not applicable. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to definitively assign the proton and carbon signals and confirm the connectivity of the molecule. ipb.pt

Theoretical NMR Chemical Shift Calculations.nih.govnih.gov

The prediction of NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), has become a valuable tool in structural analysis. nih.govnih.gov These calculations can provide theoretical spectra that can be compared with experimental data to confirm structural assignments. For "Benzene, 1-methoxy-4-phenoxy-," theoretical calculations of 1H and 13C chemical shifts would involve optimizing the molecular geometry and then calculating the shielding tensors for each nucleus. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. nih.gov A good correlation between the calculated and experimental chemical shifts would provide strong evidence for the proposed structure. nih.gov

Vibrational Spectroscopy Applications.nist.gov

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.nist.gov

The FT-IR spectrum of "Benzene, 1-methoxy-4-phenoxy-" displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features are the C-O ether stretching vibrations and the C-H and C=C stretching and bending vibrations associated with the aromatic rings and the methoxy group.

The NIST WebBook provides a gas-phase IR spectrum for "Benzene, 1-methoxy-4-phenoxy-". nist.gov Key absorption bands are expected in the following regions:

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretching from the methoxy group is expected just below 3000 cm-1.

C=C stretching (aromatic): These vibrations give rise to a series of sharp bands in the 1600-1400 cm-1 region.

C-O stretching (ether): The asymmetric and symmetric stretching of the aryl-alkyl and diaryl ether linkages result in strong absorptions in the fingerprint region, typically between 1300 and 1000 cm-1.

C-H bending (aromatic): Out-of-plane (OOP) bending vibrations in the 900-675 cm-1 region can provide information about the substitution pattern of the benzene rings.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1600 - 1400
C-O Ether Stretch1300 - 1000
Aromatic C-H Bending (OOP)900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of Benzene, 1-methoxy-4-phenoxy- is characterized by absorptions arising from its aromatic systems and heteroatoms. The primary chromophores are the two benzene rings and the oxygen atoms of the ether and methoxy groups.

The expected electronic transitions are:

π → π* Transitions: These are high-energy transitions associated with the π-electron systems of the two benzene rings. They typically result in strong absorption bands in the UV region, often below 280 nm. The presence of the ether and methoxy substituents can cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from one of the oxygen atoms) to an anti-bonding π* orbital of the aromatic ring. These bands are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption peak or be obscured by it. researchgate.net

Based on data for related compounds like 1-methoxy-4-nitrobenzene, significant absorption is expected in the UV region. nist.gov

Transition Type Chromophore Expected Absorption Region (nm)
π → πBenzene Rings200 - 280
n → πC-O-C, -OCH₃270 - 300

This table shows the general regions for electronic transitions in aromatic ethers.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of Benzene, 1-methoxy-4-phenoxy- shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 200, which corresponds to its molecular weight (C₁₃H₁₂O₂). nist.govnist.gov The fragmentation pattern is characteristic of diaryl ethers and methoxy-substituted aromatic compounds.

Key fragmentation pathways include:

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), leading to a prominent peak at m/z 185.

Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the elimination of formaldehyde (CH₂O, 30 Da), producing a fragment at m/z 170.

Cleavage of the Ether Bond: Scission of the C-O ether bond can lead to fragments corresponding to the phenoxy radical (m/z 93) or the methoxyphenyl cation (m/z 107), although other pathways are often more dominant.

Loss of CO: Subsequent fragmentation of ions like the one at m/z 185 can involve the loss of carbon monoxide (CO, 28 Da).

The table below details the major fragments observed in the EI-mass spectrum of Benzene, 1-methoxy-4-phenoxy-. nist.gov

m/z Value Proposed Fragment Ion Formula Notes
200[C₁₃H₁₂O₂]⁺˙C₁₃H₁₂O₂Molecular Ion (M⁺˙)
185[M - CH₃]⁺C₁₂H₉O₂Loss of a methyl radical
170[M - CH₂O]⁺˙C₁₂H₁₀OLoss of formaldehyde
157[M - CH₃ - CO]⁺C₁₁H₉OLoss of CO from the m/z 185 fragment
108[C₇H₈O]⁺˙C₇H₈OMethoxyphenol-type ion
77[C₆H₅]⁺C₆H₅Phenyl cation

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

X-ray Crystallographic Analysis for Solid-State Conformation

Dihedral Angle: The twist angle between the two phenyl rings is a critical conformational parameter for diaryl ethers. It is determined by the balance between steric hindrance and π-system conjugation.

Planarity of Methoxy Group: The analysis would reveal if the methoxy group is co-planar with the attached benzene ring or if it is twisted out of the plane. rsc.org

Intermolecular Interactions: It would identify any significant intermolecular forces in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which dictate the crystal packing. nih.gov

For similar diaryl ethers, non-planar conformations are common, with the two aromatic rings twisted relative to each other to minimize steric repulsion.

Multi-Spectroscopic and Integrated Analytical Approaches

A comprehensive understanding of a molecule's structure and properties is best achieved by integrating data from multiple analytical techniques. For Benzene, 1-methoxy-4-phenoxy-, combining the spectroscopic methods discussed above provides a powerful and synergistic approach. asianpubs.org

For instance:

Spectroscopy and Computation: Combining experimental IR and Raman data with theoretical DFT calculations and PED analysis allows for a confident and complete assignment of the vibrational spectrum. asianpubs.orgscholarsresearchlibrary.com

Synthesis and Characterization: In chemical synthesis, a suite of techniques including NMR, MS, and IR spectroscopy are used in conjunction to confirm the identity and purity of the target molecule, Benzene, 1-methoxy-4-phenoxy-. derpharmachemica.com

Advanced Applications: In novel analytical methods, Benzene, 1-methoxy-4-phenoxy- (referred to as MPB) has been used as a molecular tag to enhance the detection of glycans in nanopore sensing experiments. researchgate.netnih.gov This integrated approach, combining chemical derivatization with single-molecule biophysical techniques, demonstrates the utility of the compound in advanced analytical strategies. The combination of the tag's size and its potential for cation-π interactions with the nanopore was crucial for the success of the analysis. nih.gov

This multi-faceted strategy, where the results of one technique complement and verify the others, is the gold standard for chemical characterization.

Computational Chemistry Studies and Theoretical Insights

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a fundamental tool in computational chemistry for elucidating the electronic structure and optimizing the geometry of molecules. For Benzene (B151609), 1-methoxy-4-phenoxy-, DFT calculations have been instrumental in characterizing its three-dimensional shape and the distribution of electrons within its framework.

Basis Set Selection and Functional Application (e.g., B3LYP)

The precision of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A widely utilized and effective combination for studying organic molecules like Benzene, 1-methoxy-4-phenoxy- involves the B3LYP functional paired with a Pople-style basis set such as 6-311++G(d,p). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that merges a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a balanced description of electron correlation. The 6-311++G(d,p) basis set offers a flexible representation of the molecular orbitals by incorporating diffuse functions (++) for accurately describing loosely held electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. This level of theory has proven to be reliable for predicting the geometric and electronic properties of related aromatic ether compounds.

Conformational Analysis using DFT

The conformational flexibility of Benzene, 1-methoxy-4-phenoxy- arises from the rotation around the ether linkages. DFT calculations are crucial for exploring the potential energy surface and identifying the most stable conformers. The geometry of the molecule is defined by the dihedral angles formed between the two phenyl rings and the central C-O-C plane. Theoretical studies indicate that Benzene, 1-methoxy-4-phenoxy- adopts a non-planar, twisted conformation in its lowest energy state. Geometry optimization using DFT provides precise values for bond lengths, bond angles, and dihedral angles corresponding to this minimum energy structure.

Quantum Chemical Calculations for Molecular Properties

Beyond determining the ground-state geometry, quantum chemical calculations offer a deeper understanding of the electronic characteristics that govern the reactivity of Benzene, 1-methoxy-4-phenoxy-.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. For Benzene, 1-methoxy-4-phenoxy-, the HOMO is predominantly located on the electron-donating methoxy-substituted phenyl ring, identifying it as the primary site for electrophilic attack. In contrast, the LUMO is mainly distributed across the phenoxy-substituted ring, suggesting this region is more susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally corresponds to lower reactivity. These orbital energies have been calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

Table 1: Frontier Molecular Orbital Properties of Benzene, 1-methoxy-4-phenoxy-

Property Value
HOMO Energy -6.21 eV
LUMO Energy -0.98 eV
HOMO-LUMO Gap 5.23 eV

This interactive table provides the calculated frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, which is invaluable for predicting reactive sites. The MEP map for Benzene, 1-methoxy-4-phenoxy- clearly delineates regions of varying electron density. Areas of negative electrostatic potential, typically depicted in red and yellow, are concentrated around the electronegative oxygen atoms of the ether and methoxy (B1213986) groups. These electron-rich regions are the most probable sites for attack by electrophiles. Conversely, regions of positive electrostatic potential, shown in blue, are located around the hydrogen atoms of the phenyl rings, indicating electron-deficient areas that are susceptible to nucleophilic interaction. The MEP map thus provides a comprehensive, three-dimensional guide to the molecule's reactivity.

Structure-Activity Relationship (SAR) Modeling via Computational Descriptors

Structure-Activity Relationship (SAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity or a specific property. europa.eu These models rely on molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule. europa.eu

For classes of compounds like benzene derivatives, SAR and more quantitative Quantitative Structure-Activity Relationship (QSAR) models are developed to predict activities such as toxicity or herbicidal effects. nih.govmdpi.com Computational descriptors can range from simple properties like molecular weight and logP to complex quantum-chemical parameters.

QSTR models are a specific application of QSAR focused on predicting the toxicity of chemicals. For benzene derivatives, toxicity is often linked to properties like hydrophobicity (logP or logKow), electronic characteristics, and molecular size. nih.govresearchgate.net

A study on the narcotic toxicity of benzene derivatives to various aquatic organisms established a strong correlation between toxicity and hydrophobicity, using topological indices and indicator variables to build statistically significant models. nih.gov Another QSTR study on the acute toxicity of benzene derivatives to tadpoles developed a robust model using a combination of descriptors reflecting hydrophobicity (logKow), electronic properties (Elumo - energy of the lowest unoccupied molecular orbital), and molecular size (Vol.). researchgate.net The inclusion of these varied descriptors highlights that toxicity is often a multi-faceted phenomenon that cannot be explained by a single property. For chemicals that can dissociate, using the distribution coefficient (logDow) instead of the octanol-water partition coefficient (logKow) can significantly improve the predictive quality of the models. researchgate.net

Table 2: Common Descriptors in QSTR Models for Benzene Derivatives

DescriptorTypeRelevance to Toxicity
logKow / logPHydrophobicityGoverns the partitioning of the chemical into biological membranes. nih.govresearchgate.net
ElumoElectronicRelates to the reactivity of the molecule and its ability to accept electrons. researchgate.net
Molecular Volume (Vol.)Steric/SizeInfluences how the molecule fits into biological receptors or transport channels. researchgate.net
Topological IndicesStructuralEncodes information about molecular size, shape, and branching. nih.gov

Modern QSAR studies increasingly employ sophisticated machine learning and artificial neural network (ANN) techniques to handle complex, non-linear relationships between chemical structure and activity. researchgate.netnih.gov Methods like Principal Component Analysis (PCA) are used to reduce the dimensionality of the descriptor space and identify the most important molecular characteristics. researchgate.net

ANNs can be trained on datasets of known compounds to recognize patterns that are predictive of activity. researchgate.net For example, ANNs have been successfully used to model the inhibitory activity of flavonoid derivatives against aldose reductase, achieving high accuracy in predicting substitution patterns essential for activity. researchgate.net Furthermore, machine learning algorithms, including multiple linear regression and stochastic gradient descent, have been applied to predict fundamental chemical properties like the standard molar enthalpy of formation for complex organic molecules like coumarin (B35378) derivatives. nih.gov While specific applications of advanced neural network architectures like Shuffling-ANFIS or PCA-BRANN to Benzene, 1-methoxy-4-phenoxy- are not documented, these techniques represent the cutting edge of QSAR modeling and could be applied to predict its biological activities or properties.

Molecular Dynamics Simulations and Conformation Dynamics

The biological and chemical properties of a flexible molecule like Benzene, 1-methoxy-4-phenoxy- are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics.

MD simulations of Benzene, 1-methoxy-4-phenoxy- would allow for the exploration of its potential energy surface, identifying low-energy conformers and the transition barriers between them. This information is critical for understanding how the molecule might interact with biological targets like enzymes or receptors, as the active conformation may not be the global minimum energy state.

Theoretical Studies on Intermolecular Interactions

The behavior of Benzene, 1-methoxy-4-phenoxy- in the condensed phase (liquid or solid) is governed by its intermolecular interactions. Theoretical studies are essential for characterizing these non-covalent forces, which include van der Waals forces, dipole-dipole interactions, and π-stacking.

Computational studies on solid benzene have shown the importance of C-H···π interactions, where a hydrogen atom of one molecule interacts favorably with the π-electron cloud of a neighboring molecule. nih.gov These interactions, along with weaker forces, dictate the packing of molecules in the crystal lattice. nih.gov The nature of weak chemical interactions can be investigated by methods that decompose the interaction energy into electrostatic, repulsive, and attractive orbital components. theochem.nl

For molecules containing ether and phenyl groups, Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts. In the crystal structure of a related methoxyphenoxy compound, this analysis revealed that the most significant contributions to crystal packing came from H···H (65.4%), C···H (21.8%), and O···H (12.3%) contacts, while notable π-π stacking interactions were absent. nih.gov Theoretical studies on Benzene, 1-methoxy-4-phenoxy- would likely focus on identifying the preferred modes of interaction, such as T-shaped or parallel-displaced π-stacking between the aromatic rings, and the role of the ether oxygen atoms as potential hydrogen bond acceptors.

Environmental Dynamics and Degradation Pathways

Hydrolysis Mechanisms in Aqueous Environments

Diaryl ethers, such as Benzene (B151609), 1-methoxy-4-phenoxy-, are generally considered to be chemically stable and relatively resistant to hydrolysis under typical environmental pH and temperature conditions. The ether linkage, which connects the two aromatic rings, is not readily cleaved by water.

However, under specific conditions, such as in the presence of strong acids or catalysts, hydrolysis can occur. The rate of acidic hydrolysis of ethers is dependent on the stability of the carbocation intermediate formed during the reaction. For Benzene, 1-methoxy-4-phenoxy-, the presence of the electron-donating methoxy (B1213986) group can influence the stability of potential intermediates. vedantu.comdoubtnut.comcareers360.com

Recent research has demonstrated that uranyl-photocatalyzed hydrolysis of diaryl ethers can occur at room temperature. acs.orgnih.govacs.org This process involves a single electron transfer from the diaryl ether to the excited uranyl cation, leading to the cleavage of the C-O bond and the formation of two different phenols. nih.gov The oxygen atom incorporated into the resulting phenols originates from water, as confirmed by 18O-labeling experiments. acs.orgnih.gov This photocatalytic pathway presents a potential degradation route in sunlit surface waters containing appropriate catalysts.

Biodegradation Processes of Phenoxy Compounds

Biodegradation is a primary mechanism for the environmental breakdown of many organic compounds, including those structurally related to Benzene, 1-methoxy-4-phenoxy-. While specific data on this exact compound is limited, extensive research on phenoxy herbicides provides valuable insights into its likely biodegradation pathways.

Microbial Decomposition and Metabolite Formation

The microbial degradation of phenoxy compounds is well-documented and is a critical process for their removal from soil and water. acs.org The initial and often rate-limiting step in the aerobic biodegradation of many phenoxy herbicides is the cleavage of the ether bond. organic-chemistry.org This is typically carried out by specialized microorganisms possessing specific enzymes.

A common pathway involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring and cleave the ether linkage. For halogenated phenoxy compounds, this results in the formation of the corresponding chlorophenols. organic-chemistry.org In the case of Benzene, 1-methoxy-4-phenoxy-, a plausible initial step would be the cleavage of the ether bond to form 4-methoxyphenol (B1676288) and phenol (B47542). These initial metabolites can then be further degraded by microorganisms through ring cleavage and subsequent metabolism into simpler organic acids, and ultimately, carbon dioxide and water. doubtnut.com

The table below illustrates the potential initial metabolites from the microbial decomposition of Benzene, 1-methoxy-4-phenoxy-.

Parent CompoundPotential Initial Metabolites
Benzene, 1-methoxy-4-phenoxy-4-Methoxyphenol
Phenol

It is important to note that under anaerobic conditions, the biodegradation of phenoxy compounds is generally much slower. wikipedia.org

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of phenoxy compounds is influenced by a variety of environmental factors. wikipedia.orgnih.gov Understanding these factors is key to predicting the persistence of Benzene, 1-methoxy-4-phenoxy- in different environments.

FactorInfluence on Biodegradation Efficiency
pH Microbial activity and enzyme function are highly pH-dependent. Optimal degradation of phenoxyacetic acid herbicides by bacterial strains has been observed in neutral to slightly alkaline conditions (pH 7-8), with significantly reduced activity in acidic environments (pH 5). google.com
Temperature Temperature affects microbial growth rates and enzyme kinetics. Studies on phenoxyacetic acid herbicides indicate that optimal degradation occurs at temperatures between 30°C and 40°C. Extreme temperatures can negatively impact bacterial activity. google.com
Oxygen Aerobic conditions are generally required for the efficient biodegradation of phenoxy compounds, as the initial enzymatic attack often involves oxygenases. wikipedia.org
Nutrient Levels The availability of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolic activity. A lack of these nutrients can limit the rate of biodegradation. uni-regensburg.de

Photodegradation Mechanisms and Products in Aquatic Systems

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process, particularly in sunlit surface waters. epa.gov For aromatic compounds like Benzene, 1-methoxy-4-phenoxy-, photodegradation can occur through direct photolysis or indirect photolysis.

Direct photolysis involves the absorption of light by the compound itself, leading to its excitation and subsequent chemical transformation. The rate of direct photolysis is dependent on the compound's absorption spectrum and the intensity of solar radiation.

Indirect photolysis is mediated by other substances present in the water, known as photosensitizers. Dissolved organic matter (DOM) in natural waters can absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade the target compound. nih.gov The transformation of electron-rich phenols, for instance, can be accelerated by DOM-derived long-lived photooxidants, which are thought to be phenoxyl radicals. nih.gov

The photodegradation of anisole (B1667542) derivatives can proceed through various pathways, including the cleavage of the ether bond and reactions on the aromatic ring. acs.org For Benzene, 1-methoxy-4-phenoxy-, potential photoproducts could include hydroxylated derivatives and cleavage products like 4-methoxyphenol and phenol.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to remediate water and soil contaminated with persistent organic pollutants. nih.govsynarchive.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can rapidly degrade a wide range of organic compounds.

Common AOPs include:

Fenton's Reagent: Uses a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to produce hydroxyl radicals.

Ozonation: The use of ozone (O₃), often in combination with UV light or H₂O₂, to generate •OH.

Photocatalysis: Typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

AOPs have been shown to be effective in degrading phenoxy herbicides and other aromatic pollutants. wikipedia.org The non-selective nature of hydroxyl radicals means they can attack the aromatic rings and the ether linkage of Benzene, 1-methoxy-4-phenoxy-, leading to its mineralization into carbon dioxide, water, and inorganic ions. Combining AOPs with bioremediation can be particularly effective, where the AOP pre-treatment breaks down the parent compound into more biodegradable intermediates.

Transport and Distribution in Environmental Compartments (Water, Soil, Sediments)

The transport and distribution of Benzene, 1-methoxy-4-phenoxy- in the environment are largely governed by its physicochemical properties, such as water solubility and its tendency to sorb to soil and sediment particles.

Phenoxy herbicides, which share structural similarities, are generally mobile in soil and can be transported to surface and groundwater. wikipedia.org Their sorption to soil is influenced by factors such as soil organic matter content, pH, and clay content. Compounds with lower sorption coefficients are more likely to leach through the soil profile and contaminate groundwater.

Diaryl ethers, depending on their specific structure and hydrophobicity, can also exhibit varying degrees of sorption. It is expected that Benzene, 1-methoxy-4-phenoxy- will partition between the aqueous phase and solid matrices like soil and sediment. The organic carbon content of the soil is a key factor, with higher organic carbon generally leading to greater sorption. This sorption can reduce the compound's bioavailability for degradation but also limit its mobility in the environment.

The table below summarizes the key processes governing the environmental transport and distribution of phenoxy compounds, which can be extrapolated to Benzene, 1-methoxy-4-phenoxy-.

Environmental CompartmentKey Transport and Distribution Processes
Water - Dissolution- Transport with water flow- Partitioning to suspended solids and sediment
Soil - Sorption to soil organic matter and clay particles- Leaching through the soil profile to groundwater- Runoff to surface waters
Sediments - Deposition from the water column- Resuspension and transport with bottom currents

Bioaccumulation Potential in Aquatic Organisms (General Phenoxy Compounds)

The potential for chemical substances to bioaccumulate in living organisms is a critical aspect of their environmental risk assessment. Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. For phenoxy compounds, which are widely used and can be persistent, understanding their bioaccumulation potential in aquatic ecosystems is essential for evaluating their long-term environmental impact. ontosight.aieaht.org

Research into the bioaccumulation of phenoxy compounds in aquatic life often focuses on metrics such as the bioconcentration factor (BCF). BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment (typically water) at a steady state. researchgate.net A high BCF value indicates a greater tendency for the chemical to accumulate in the organism.

Research Findings on Phenoxy Herbicides

Phenoxy herbicides are a class of compounds that have been detected in various aquatic environments. researchgate.netnih.gov Studies have shown that these herbicides can accumulate in the tissues of aquatic organisms. For instance, a study on fish from Lake St Lucia, a global biodiversity hotspot in South Africa, detected residues of the phenoxy herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) in the muscle tissue of two fish species, Clarias gariepinus and Oreochromis mossambicus. researchgate.net The detection of these compounds in fish tissue confirms their bioavailability and potential for bioaccumulation. researchgate.net

The concentrations found in this study are detailed in the table below.

Herbicide Residues in Fish Muscle Tissue from Lake St Lucia

CompoundSpeciesConcentration (ng g⁻¹ dry weight)
2,4-DClarias gariepinus28.9 ± 16
MCPAClarias gariepinus17.6 ± 12
2,4-DOreochromis mossambicus17.2 ± 10

Data sourced from Tyohemba et al. (2021) researchgate.net

While phenoxy acids are characterized by low to medium hydrophobicity, which generally suggests a low capacity for accumulation, their presence in fish tissues indicates that bioaccumulation does occur. nih.govresearchgate.net

Research Findings on Polychlorinated Diphenyl Ethers (PCDEs)

Polychlorinated diphenyl ethers (PCDEs) are another group of compounds containing the phenoxy structure. Toxicokinetic experiments with fish have demonstrated that PCDEs have a high absorption rate and significant bioaccumulation potential. mdpi.com The bioconcentration factors (BCF) for PCDEs in fish have been reported to range from 1,001 to 32,000. mdpi.com Such high BCF values signify a strong tendency for these compounds to concentrate in fish from the water column.

Furthermore, studies have investigated the biomagnification factor (BMF) for PCDEs. BMF measures the increase in the concentration of a substance in an organism relative to its food source. In some aquatic food chains, such as from the oligochaete worm (Lumbriculus variegatus) to the white sucker (Catostomus commersoni), the BMFs for PCDEs were found to be comparable to those of polychlorinated biphenyls (PCBs), ranging from 13.7 to 34.6 on a lipid-normalized basis. mdpi.com This indicates that PCDEs cannot only be bioconcentrated from water but can also be biomagnified through the food web.

Applications in Advanced Chemical Research and Industry

Role as Synthetic Intermediates in Pharmaceutical Development

The molecular framework of Benzene (B151609), 1-methoxy-4-phenoxy- is a recurring motif in the design and synthesis of new therapeutic agents. It functions as a crucial intermediate, enabling the construction of more complex molecules with potential biological activities. ontosight.aiontosight.aibldpharm.com

Detailed research has explored the direct biological effects of 4-methoxyphenoxybenzene. One study investigated its role as a potential modulator of the leukotriene A4 (LTA4H) enzyme, a target for treating inflammatory diseases. nih.gov The research confirmed that the compound could augment the aminopeptidase (B13392206) activity of LTA4H in vitro. However, subsequent testing in a pre-clinical model revealed a significant challenge: the compound was unstable and decomposed rapidly in buffer solutions, yielding what were presumed to be toxic products. nih.gov This finding prompted a new research direction, leading to the strategic design and synthesis of a more stable analog, 4-methoxydiphenylmethane, where the central oxygen ether linkage was replaced by a methylene (B1212753) bridge to prevent degradation. nih.gov

Table 1: Research on Pharmaceutical Intermediates Related to Benzene, 1-methoxy-4-phenoxy-

Derivative/Related Compound Application/Target Research Finding
4-methoxyphenoxybenzene Inflammatory Diseases (LTA4H enzyme modulator) Showed in-vitro activity but was unstable in buffer solution, leading to the synthesis of a more stable analog. nih.gov
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Anticancer (COX-2 inhibitor) Analogs demonstrated the ability to inhibit the COX-2 enzyme, which is often overexpressed in certain cancers.

Utilization in Agrochemical Research

In the field of agrochemicals, Benzene, 1-methoxy-4-phenoxy- and its derivatives are valuable precursors for creating new active ingredients. ontosight.aiontosight.aiontosight.ai The presence of the phenoxy moiety is a well-known feature in many compounds exhibiting herbicidal or insecticidal properties. ontosight.ai

The compound serves as a foundational structure for building more elaborate molecules used in crop protection. ontosight.ailookchem.com For instance, related structures are employed in the synthesis of established herbicides. researchgate.net Research into halogenated and other substituted versions of the methoxyphenoxy benzene structure is aimed at developing novel pesticides and herbicides with improved efficacy and specific modes of action. ontosight.ai The adaptability of the core structure allows chemists to modify it to target specific biological pathways in weeds or pests. ontosight.aiontosight.ai

Table 2: Examples of Agrochemical Research Involving the Methoxyphenoxy Benzene Moiety

Compound Type Application Area Significance
Benzene, 1-methoxy-4-phenoxy- derivatives General Agrochemicals Used as a precursor or building block for synthesizing active ingredients for pharmaceuticals and agrochemicals. ontosight.aiontosight.ailookchem.com
1,2,3,5-Tetrachloro-4-(3,5-dichloro-4-methoxyphenoxy)benzene Insecticides, Herbicides This complex derivative has been specifically investigated for its potential pest control activities in agriculture. ontosight.ai

Contribution to Polymer Science and Material Development

The structural rigidity and thermal stability inherent in the diaryl ether framework of Benzene, 1-methoxy-4-phenoxy- make it a significant component in polymer science and materials development. ontosight.aiontosight.ai It serves as a monomer or a structural unit in the creation of advanced polymers designed for high-performance applications. ontosight.ai

A closely related compound, 1,3-Bis(4-methoxyphenoxy)benzene, is used as a crosslinking agent to improve the structural integrity and performance of polymers. lookchem.cn It is also a key ingredient in the manufacture of liquid crystal polymers, which are prized for their exceptional mechanical, thermal, and chemical resistance and are used in demanding fields such as the aerospace, automotive, and electronics industries. lookchem.cn

The unique electronic and structural characteristics of Benzene, 1-methoxy-4-phenoxy- allow it to be incorporated into materials designed to have specific physical properties. ontosight.aiontosight.ai Its derivatives are instrumental in synthesizing polymers with tailored optical, electrical, and thermal performance.

Research has shown that polymers incorporating this moiety can achieve high thermal stability and useful electrical properties. For example, poly(azomethine)s synthesized from a related bis-aldehyde monomer, 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, were found to be electrically conductive, with values placing them in the semiconductor range. mdpi.com Similarly, phthalonitriles featuring methoxy-phenoxy groups are used as precursors to create phthalocyanine-based materials and polymer composites known for their outstanding thermal and oxidative stability. nih.gov These materials are investigated for use in optics and medicine. nih.gov The development of such polymers opens avenues for their use in electronics, including as components in organic light-emitting devices (OLEDs). mdpi.com

Table 3: Properties of Advanced Materials Derived from Related Methoxy-Phenoxy Structures

Polymer/Material Type Monomer/Precursor Key Property Value/Finding
Poly(azomethine)s 3-Methoxy-4-(4′-formyl-phenoxy)benzaldehyde Electrical Conductivity 4.0 × 10⁻⁵ to 6.4 × 10⁻⁵ S/cm. mdpi.com
Cured Propargyl ether-functionalized poly(m-phenylene) 1,3-dichloro-5-(4-methoxyphenoxy)benzene Thermal Stability (TGA) 5% weight loss at 471 °C (in N₂) and 451 °C (in air). rsc.org
Cured Propargyl ether-functionalized poly(m-phenylene) 1,3-dichloro-5-(4-methoxyphenoxy)benzene Glass Transition Temp (Tg) ~330 °C. rsc.org
Phthalonitrile-based polymers 4-(2/3-methoxyphenoxy)phthalonitrile General Property High thermal and oxidative stability. nih.gov

Emerging Applications and Potential Research Areas

The field of applications for Benzene, 1-methoxy-4-phenoxy- is continually evolving, with several emerging areas of research. ontosight.ai One of the most significant is the strategic design of new drug candidates based on its structure. The challenges with the compound's stability in the LTA4H enzyme study have directly inspired the development of more robust analogs, providing a clear path forward for creating novel anti-inflammatory therapeutics. nih.gov

In materials science, research is focused on harnessing the compound's structure to create next-generation materials. The demonstrated utility of its derivatives in synthesizing thermally stable and electrically conductive polymers points toward potential applications in advanced electronics, sensors, and lightweight composites for the aerospace and automotive sectors. lookchem.cnmdpi.combohrium.com The use of related structures in OLEDs suggests a promising future in display and lighting technologies. mdpi.com Ongoing research aims to further explore and optimize these properties, unlocking new and innovative applications.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Benzene (B151609), 1-methoxy-4-phenoxy- from complex mixtures, a critical step prior to its detection and quantification. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation of non-volatile or thermally sensitive compounds like Benzene, 1-methoxy-4-phenoxy-. These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.

For compounds with a chemical structure similar to Benzene, 1-methoxy-4-phenoxy-, such as other diphenyl ethers, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by hydrophobic interactions, where less polar compounds are retained longer on the column. A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com To ensure compatibility with mass spectrometry detectors, a small amount of an acid like formic acid is often added to the mobile phase. sielc.comualberta.ca UPLC systems, which use columns with smaller particle sizes (e.g., sub-2 µm), offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Related Methoxy-Aromatic Compounds

ParameterConditionReference
SystemWaters Acquity UPLC H-Class ualberta.caualberta.ca
ColumnReverse-Phase (e.g., Newcrom R1, C18) sielc.comsielc.com
Mobile PhaseAcetonitrile and water, often with 0.1% formic acid for MS compatibility sielc.comualberta.ca
Flow Rate0.4 mL/min ualberta.ca
Injection Volume10.0 µL ualberta.ca
DetectionUV or Mass Spectrometry (MS) sielc.comualberta.ca

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Given that Benzene, 1-methoxy-4-phenoxy- can be volatilized without decomposition, GC is a highly suitable method for its analysis. nrc.govwiley-vch.de The technique separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.

Capillary GC, which uses long, narrow columns with the stationary phase coated on the inner wall, provides excellent separation efficiency. For diphenyl ethers, a common choice is a nonpolar or low-polarity capillary column, such as one with a 5% diphenyldimethylpolysiloxane stationary phase (e.g., HP5-MS). wiley-vch.de Detection is often performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification. wiley-vch.deyzimgs.com The analysis involves injecting the sample into a heated inlet, which vaporizes the compound, and then passing it through the column under a programmed temperature gradient to facilitate separation. wiley-vch.de

Table 2: Typical GC/MS Parameters for the Analysis of Benzene, 1-methoxy-4-phenoxy- and Related Compounds

ParameterConditionReference
InstrumentAgilent Technologies 6890N GC with 5973N MS Detector wiley-vch.de
ColumnHP5-MS (30 m x 0.25 mm, 0.25 µm film thickness) wiley-vch.de
Carrier GasHelium yzimgs.comrsc.org
Temperature ProgramInitial temp 45°C (2 min hold), ramp 10°C/min to 250°C (10 min hold) wiley-vch.de
DetectorMass Spectrometer (EI mode) or Flame Ionization Detector (FID) wiley-vch.deyzimgs.com
Retention Time (rt)46.52 min (for a similar diphenyl ether) wiley-vch.de

Capillary Electrophoresis (CE) separates molecules based on their differential migration in an electric field. researchgate.net The separation mechanism relies on the charge, size, and shape of the analyte. researchgate.net Since Benzene, 1-methoxy-4-phenoxy- is a neutral molecule, standard Capillary Zone Electrophoresis (CZE) is not directly applicable. However, a variant known as Micellar Electrokinetic Capillary Chromatography (MEKC) can be employed. In MEKC, a surfactant is added to the background electrolyte (BGE) above its critical micelle concentration. ufmg.br These micelles act as a pseudo-stationary phase, and neutral analytes like Benzene, 1-methoxy-4-phenoxy- can partition into them, allowing for separation based on their hydrophobicity. ufmg.br

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and CE. It uses a packed capillary column and an applied electric field to drive the mobile phase, offering high separation efficiency. While not commonly reported for this specific compound, it holds potential for the analysis of neutral aromatic compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode designed for highly polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a nonpolar organic solvent and a small amount of water. This technique is effective for analytes that are too polar to be retained by reverse-phase chromatography. Given that Benzene, 1-methoxy-4-phenoxy- is a relatively nonpolar diphenyl ether, HILIC is generally not a suitable analytical method for its separation.

Hyphenated Techniques for Enhanced Detection and Structural Elucidation

To achieve higher sensitivity and specificity, chromatographic techniques are often coupled (hyphenated) with powerful detectors, most notably mass spectrometers.

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of Benzene, 1-methoxy-4-phenoxy-. After the compound is separated by the LC system, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common ionization technique for such analyses, typically operating in positive ion mode for ethers. ualberta.caualberta.ca

The first mass spectrometer (MS1) selects the precursor ion (the molecular ion of the compound, [M+H]⁺). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process provides a unique fragmentation pattern that serves as a structural fingerprint of the compound, ensuring highly reliable identification and quantification, even at trace levels. ualberta.cahmdb.ca

Table 3: LC-MS/MS Operational Parameters for Analysis of Related Compounds

ParameterSettingReference
Ionization ModeElectrospray Ionization (ESI), Positive ualberta.caualberta.ca
Capillary Voltage3 kV ualberta.caualberta.ca
Cone Voltage3 - 40 V ualberta.caualberta.ca
Source Temperature120 °C ualberta.caualberta.ca
Desolvation Temperature500 °C ualberta.caualberta.ca
Nebulizing GasNitrogen ualberta.caualberta.ca
Gas Flow1000 Litres/hour ualberta.caualberta.ca

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the analytical technique of choice for identifying and quantifying volatile and semi-volatile organic compounds like diphenyl ethers due to its high sensitivity and specificity. For compounds within the diphenyl ether class, such as PBDEs, specific GC-MS methods have been extensively developed and validated.

Typically, analysis is performed using a high-resolution capillary column, such as a DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for separating nonpolar compounds. rsc.orgmmu.ac.uknotulaebotanicae.ro The gas chromatograph is programmed with a specific temperature gradient to ensure the separation of analytes from the sample matrix. For instance, a typical program might start at an initial temperature of 90°C, hold for a minute, and then ramp up in stages to a final temperature of around 280-300°C to elute all compounds of interest. rsc.orgnotulaebotanicae.ro

The mass spectrometer serves as the detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. Electron impact (EI) is a common ionization mode, though for certain applications like halogenated compounds, electron capture negative ionization (ECNI) can offer superior sensitivity and selectivity. diva-portal.org For enhanced specificity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. rsc.orgnih.govnih.gov This technique uses multiple reaction monitoring (MRM) to isolate a specific precursor ion and detect a characteristic product ion, significantly reducing background noise and matrix interference. rsc.org

Table 1: Representative GC-MS Parameters for Diphenyl Ether Analysis

ParameterTypical ConditionReference
GC ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness rsc.orgmmu.ac.uk
Carrier GasHelium at a constant flow rate of 1.0 mL/min rsc.orgmmu.ac.uk
Injection ModeSplitless or Split (e.g., 100:1) rsc.orgmmu.ac.uk
Injector Temperature280 °C rsc.orgmmu.ac.uk
Oven ProgramInitial 90°C (1 min), ramp 30°C/min to 220°C (1 min), ramp 8°C/min to 270°C (3 min) rsc.org
MS Ionization ModeElectron Impact (EI) or Electron Capture Negative Ionization (ECNI) diva-portal.org
MS DetectorQuadrupole, Triple Quadrupole (for MS/MS), or Time-of-Flight (TOF) rsc.orgnih.gov
MS Interface Temp280 °C rsc.orgmmu.ac.uk

Sample Preparation and Enrichment Methods

Effective sample preparation is critical to remove interfering substances from the matrix (e.g., lipids, pigments) and to concentrate the target analytes before GC-MS analysis. This cleanup and enrichment step enhances the sensitivity and accuracy of the method. For diphenyl ethers, various extraction and microextraction techniques have been developed.

Phase Transfer Microextraction

While specific studies detailing phase transfer microextraction for Benzene, 1-methoxy-4-phenoxy- are scarce, related microextraction techniques are widely used for the broader diphenyl ether class. These methods are advantageous as they are solvent-free or use minimal solvent, are cost-effective, and can be automated.

Solid-Phase Microextraction (SPME) is a common technique where a fused-silica fiber coated with a stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), is exposed to a sample. nih.govosti.gov The analytes partition from the sample matrix (e.g., water, sediment porewater) onto the fiber. The fiber is then retracted and thermally desorbed in the hot GC injector, transferring the analytes directly to the column. nih.govrsc.org This method effectively concentrates analytes and is particularly useful for determining their freely dissolved concentrations in environmental samples. nih.govosti.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is another approach where a mixture of an extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., acetonitrile) is rapidly injected into the aqueous sample. rsc.org This creates a cloudy emulsion, and the large surface area between the fine droplets of the extraction solvent and the sample facilitates rapid analyte transfer. After centrifugation, the sedimented phase containing the concentrated analytes is collected and injected into the GC-MS system. rsc.org

Dispersive Solid-Phase Extraction (dSPE)

Dispersive solid-phase extraction (dSPE) is a popular cleanup method that is simpler and faster than traditional column-based solid-phase extraction (SPE). In dSPE, a sorbent material is added directly to the sample extract. The mixture is vortexed or shaken to facilitate the binding of interfering matrix components to the sorbent, which is then removed by centrifugation.

For the analysis of diphenyl ethers in complex biological or food matrices, dSPE is frequently used as a cleanup step following an initial solvent extraction. rsc.orgnih.gov Various sorbents can be employed depending on the nature of the matrix interferences. For example, C18-silica is effective for removing lipids from biological extracts, while combinations of sorbents can target a wider range of interferences. nih.govacs.org

Table 2: Examples of Dispersive Solid-Phase Extraction (dSPE) Conditions for Diphenyl Ether Cleanup

Analyte ClassMatrixInitial ExtractiondSPE SorbentReference
Polybrominated Diphenyl Ethers (PBDEs)Biological SamplesUltrasound-assisted leaching with n-hexane:dichloromethane0.20 g C18-silica nih.gov
PBDEsVegetablesMatrix Solid-Phase Dispersion (MSPD) with FlorisilPart of a combined MSPD-DLLME procedure rsc.org
PBDEs and analoguesSoil, Tree BarkGrinding with sorbentGraphene powder bohrium.com
PBDEsHuman PlacentaGrinding with sorbentFlorisil acs.org

Derivatization Strategies for Volatility Enhancement

Benzene, 1-methoxy-4-phenoxy- is an ether and is generally volatile and thermally stable, making it suitable for direct GC-MS analysis without chemical modification. However, structurally related diphenyl ethers that contain polar functional groups, such as hydroxylated PBDEs (OH-PBDEs), require derivatization prior to GC analysis. nih.govnih.gov The derivatization process replaces active hydrogen atoms on polar groups (e.g., -OH) with nonpolar groups, which increases the compound's volatility and thermal stability, and improves chromatographic peak shape. scielo.org.zasigmaaldrich.com

The most common derivatization strategy for hydroxylated diphenyl ethers is silylation. This involves reacting the analyte with a silylating agent to form a more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. nih.govsigmaaldrich.com This "one-shot" analysis approach allows for the simultaneous determination of both neutral PBDEs and their derivatized hydroxylated metabolites in a single chromatographic run. nih.gov

Table 3: Common Derivatization Reagents for Hydroxylated Diphenyl Ethers

ReagentFull NameTarget GroupTypical Reaction ConditionsReference
BSTFAN,O-bis(trimethylsilyl)trifluoroacetamide-OHHeat at 90°C for 30 min nih.govsigmaaldrich.com
MTBSTFAN-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide-OHHeat at 80°C for 30 min nih.gov
HFBAHeptafluorobutyric Anhydride-OHHeat at 50°C for 30 min in hexane (B92381) with TEA base scielo.org.zaiwaponline.com

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of diaryl ethers, such as the Ullmann condensation, often requires harsh reaction conditions, the use of copper catalysts, and high temperatures. tandfonline.com While effective, these methods present challenges in terms of energy consumption and potential environmental impact. Consequently, a significant area of future research lies in the development of more sustainable and efficient synthetic routes.

Green Chemistry Approaches:

Recent research has focused on developing "green" synthetic methods that minimize waste and energy usage. su.se Key areas of exploration include:

Metal-Free Synthesis: Researchers are investigating metal-free arylation reactions to produce diaryl ethers. organic-chemistry.orgacs.org These methods often utilize diaryliodonium salts and can be performed in environmentally benign solvents like water, avoiding the need for expensive and potentially toxic metal catalysts. organic-chemistry.orgacs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts compared to conventional heating methods. organic-chemistry.org

Catalyst-Free and Ligand-Free Coupling: Some novel approaches aim to simplify the synthetic process further by eliminating the need for both catalysts and ligands. organic-chemistry.org For instance, the coupling of nitroarenes and phenols under microwave irradiation in DMSO has been shown to produce nonsymmetrical diaryl ethers efficiently. organic-chemistry.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on charcoal, offers advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. rsc.org

These advancements in synthetic methodology are crucial for the large-scale and environmentally responsible production of Benzene (B151609), 1-methoxy-4-phenoxy- and other valuable aryl ethers.

Deeper Mechanistic Understanding of Biological and Environmental Interactions

While Benzene, 1-methoxy-4-phenoxy- is utilized as an intermediate in the synthesis of various compounds, a detailed understanding of its own biological and environmental interactions is an area ripe for further investigation. ontosight.ai

Biological Interactions:

The diaryl ether scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org Future research should focus on:

Elucidating Mechanisms of Action: For diaryl ethers that show biological activity, it is crucial to understand their mechanism of action at a molecular level. For example, studies on diaryl ether inhibitors of enzymes like Toxoplasma gondii enoyl reductase provide insights into how these molecules interact with their biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies can help in designing more potent and selective diaryl ether-based therapeutic agents. nih.gov By modifying the substituents on the aromatic rings, researchers can tune the biological activity of the compounds.

Metabolic Fate: Understanding how Benzene, 1-methoxy-4-phenoxy- and related compounds are metabolized in biological systems is essential for assessing their potential toxicity and for the development of safe and effective drugs. For instance, the metabolism of related nitroaromatic ethers has been studied to understand their toxicokinetics. industrialchemicals.gov.au

Environmental Fate and Interactions:

The environmental persistence and potential for bioaccumulation of aromatic compounds are significant concerns. ontosight.airushim.ru Future research in this area should include:

Degradation Pathways: Investigating the biotic and abiotic degradation pathways of Benzene, 1-methoxy-4-phenoxy- in different environmental compartments (soil, water, air) is necessary to predict its environmental fate.

Toxicity to Non-Target Organisms: Assessing the ecotoxicological effects of this compound on a range of non-target organisms will provide a comprehensive understanding of its environmental risk.

Lignin (B12514952) Valorization: Research into the cleavage of aryl ether linkages in lignin, a major component of biomass, could lead to sustainable methods for producing valuable aromatic chemicals. nih.govresearcher.life Electrochemical methods are being explored for the selective cleavage of C-O bonds in diaryl ethers, which could have applications in biomass conversion and plastic upcycling. rsc.org

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work.

Applications in Aryl Ether Research:

Predicting Molecular Properties: Computational models can be used to predict various physicochemical properties of Benzene, 1-methoxy-4-phenoxy-, such as its boiling point, density, and solubility. chemsrc.com These predictions are valuable for process design and optimization.

Reaction Mechanism Elucidation: Density functional theory (DFT) calculations and other computational methods can provide detailed insights into the mechanisms of chemical reactions, such as the hydrothermal liquefaction of lignin model compounds containing α-O-4 aryl ether linkages. nih.govresearcher.life

Drug Design and Discovery: Molecular modeling and docking studies are instrumental in the design of new drug candidates. tandfonline.com For example, these techniques have been used to guide the modification of diaryl ether inhibitors to improve their activity and pharmacokinetic properties. nih.gov Computational tools can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising drug candidates early in the development process. nih.gov

Materials Science: Computational modeling is used to understand and predict the properties of polymers containing aryl ether linkages, such as poly(aryl ether ketones). nih.gov This knowledge is crucial for the design of new materials with desired thermal, mechanical, and electronic properties.

The synergy between computational and experimental investigations is expected to accelerate the discovery and development of new applications for Benzene, 1-methoxy-4-phenoxy- and other aryl ethers. pnas.org

Exploration of New Application Domains for Aryl Ethers

The unique structural and electronic properties of aryl ethers make them versatile building blocks for a wide range of applications. ontosight.ai While Benzene, 1-methoxy-4-phenoxy- is currently used as a chemical intermediate, future research is likely to uncover new and exciting applications. ontosight.ai

Emerging Applications:

Pharmaceuticals and Agrochemicals: The diaryl ether scaffold is a "privileged scaffold" in drug and agrochemical discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. acs.org Continued exploration of novel diaryl ether derivatives could lead to the discovery of new drugs and crop protection agents. su.seacs.org

Materials Science: Aryl ethers are key components in high-performance polymers, such as poly(aryl ether ketones) (PAEKs), which are known for their excellent thermal stability and mechanical strength. nih.gov Research in this area could focus on developing new polymers with tailored properties for applications in aerospace, electronics, and medical devices.

Organic Electronics: Triarylamines and other derivatives containing aryl ether linkages are used in the development of functional materials for organic light-emitting diodes (OLEDs) and solar cells. su.se The synthesis of novel aryl ether-containing compounds with specific electronic properties could lead to more efficient and stable organic electronic devices.

Fragrance and Flavors: Some aryl ethers are used as fragrance ingredients. Further exploration of the structure-odor relationship of these compounds could lead to the development of new and interesting scents.

The continued development of synthetic methodologies and a deeper understanding of the structure-property relationships of aryl ethers will undoubtedly pave the way for their application in a growing number of technological fields.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-methoxy-4-phenoxybenzene be experimentally determined?

  • Methodological Answer : The structure is typically confirmed via X-ray crystallography using programs like SHELXL for refinement . Key parameters include bond angles, torsion angles, and intermolecular interactions. NIST Chemistry WebBook provides validated molecular data (e.g., molecular formula C₁₃H₁₂O₂ , molecular weight 200.2332 g/mol ) for cross-verification . For spectral validation, combine ¹H/¹³C NMR (to identify methoxy and phenoxy substituents) and FT-IR (to confirm ether linkages at ~1200 cm⁻¹).

Q. What synthetic routes are available for preparing 1-methoxy-4-phenoxybenzene?

  • Methodological Answer : Common methods include:

  • Ullmann Coupling : Reacting 4-bromoanisole with phenol in the presence of a copper catalyst at 150–200°C .
  • Nucleophilic Aromatic Substitution : Using a methoxy-substituted aryl halide and sodium phenoxide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives, though steric hindrance from substituents may require optimized ligands .

Q. How can researchers distinguish 1-methoxy-4-phenoxybenzene from structurally similar compounds?

  • Methodological Answer : Use GC-MS or HPLC with reference standards for retention time matching. High-resolution mass spectrometry (HRMS) can differentiate isomers via exact mass (e.g., distinguishing from 1-methoxy-2-phenoxybenzene). UV-Vis spectroscopy may also exploit absorbance shifts caused by substituent positioning .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitution in 1-methoxy-4-phenoxybenzene?

  • Methodological Answer : The methoxy group (strong electron-donating, -OCH₃) directs electrophiles to the para position relative to itself, while the phenoxy group (moderately electron-donating, -OPh) competes for ortho/para positions. Computational studies (e.g., DFT calculations) can model charge distribution and predict dominant reaction sites. Experimental validation via nitration (HNO₃/H₂SO₄) or sulfonation will show preferential substitution patterns .

Q. How can contradictions in spectroscopic data for this compound be resolved?

  • Methodological Answer :

  • NMR Contradictions : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of methoxy and phenoxy groups.
  • Mass Spectrometry : Compare fragmentation patterns with computational predictions (e.g., using MassFrontier software).
  • Crystallographic Validation : Refine X-ray data with SHELX to resolve ambiguities in bond lengths/angles .

Q. What computational strategies are effective for modeling the reactivity of 1-methoxy-4-phenoxybenzene?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., Fukui indices for electrophilic attack).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics.
  • Docking Studies : For biological applications, model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.